METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridyl group, a thiophene ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyridyl group through a series of coupling reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
- METHYL 3-({[(4,6-DIMETHYL-3-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to the specific positioning of the dimethyl groups on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-6-9(2)15-11(7-8)17-14(19)16-10-4-5-21-12(10)13(18)20-3/h4-7H,1-3H3,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKIQSYIBUMNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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